molecular formula C17H12Cl2N2O2 B14879874 1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14879874
M. Wt: 347.2 g/mol
InChI Key: SKMCJBXQBIGDFE-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a dichlorobenzyl group and a phenyl group

Preparation Methods

The synthesis of 1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the chloromethylation of p-dichlorobenzene, followed by the formation of the pyrazole ring through cyclization reactions. . Industrial production methods may involve catalytic processes to enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is thought to be related to the disruption of microbial cell membranes or inhibition of key enzymes. The compound may also interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)methyl]-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C17H12Cl2N2O2/c18-13-6-7-14(19)12(8-13)10-21-16(17(22)23)9-15(20-21)11-4-2-1-3-5-11/h1-9H,10H2,(H,22,23)

InChI Key

SKMCJBXQBIGDFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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